REACTION_SMILES
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[CH3:26][CH2:27][O:28][C:29]([CH3:30])=[O:31].[ClH:25].[O:1]=[c:2]1[n:3](-[c:19]2[n:20][cH:21][cH:22][cH:23][cH:24]2)[c:4]2[c:5]([n:6]1[CH2:7][C:8](=[O:9])[O:10][C:11]([CH3:12])([CH3:13])[CH3:14])[cH:15][cH:16][cH:17][cH:18]2>>[O:1]=[c:2]1[n:3](-[c:19]2[n:20][cH:21][cH:22][cH:23][cH:24]2)[c:4]2[c:5]([n:6]1[CH2:7][C:8](=[O:9])[OH:10])[cH:15][cH:16][cH:17][cH:18]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CC(C)(C)OC(=O)Cn1c(=O)n(-c2ccccn2)c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Cn1c(=O)n(-c2ccccn2)c2ccccc21
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Name
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Type
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product
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Smiles
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O=C(O)Cn1c(=O)n(-c2ccccn2)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |